

# Tivozanib vs. Sorafenib in Advanced Renal Cell Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tivozanib and sorafenib for the treatment of advanced renal cell carcinoma (RCC), focusing on clinical efficacy, safety profiles, and mechanisms of action. The information is supported by data from pivotal clinical trials, primarily the TIVO-3 study, to aid in research and drug development efforts.

## **Efficacy and Clinical Outcomes**

Tivozanib has demonstrated a statistically significant improvement in progression-free survival (PFS) compared to sorafenib in patients with advanced renal cell carcinoma who have received prior systemic therapies. However, this benefit in PFS has not consistently translated into a significant improvement in overall survival (OS). The objective response rates (ORR) also tend to favor tivozanib.

#### **TIVO-3 Trial: Key Efficacy Data**

The TIVO-3 trial was a randomized, open-label, multicenter phase 3 study that evaluated the efficacy and safety of tivozanib compared with sorafenib in patients with highly refractory metastatic RCC who had failed at least two prior systemic regimens.[1][2][3]



| Efficacy<br>Endpoint                            | Tivozanib   | Sorafenib   | Hazard Ratio<br>(HR) / p-value | Citation |
|-------------------------------------------------|-------------|-------------|--------------------------------|----------|
| Median<br>Progression-Free<br>Survival (PFS)    | 5.6 months  | 3.9 months  | HR: 0.73;<br>p=0.016           | [1]      |
| Progression-Free<br>Survival Rate at<br>2 years | 18%         | 5%          | -                              | [2]      |
| Median Overall<br>Survival (OS)                 | 16.4 months | 19.2 months | HR: 0.97; p=0.78               | [4]      |
| Objective<br>Response Rate<br>(ORR)             | 18%         | 8%          | -                              | [2]      |

### **TIVO-1 Trial: First-Line Treatment Setting**

The TIVO-1 trial evaluated tivozanib versus sorafenib as an initial targeted therapy for metastatic RCC.[5]

| Efficacy<br>Endpoint                         | Tivozanib   | Sorafenib   | Hazard Ratio<br>(HR) / p-value | Citation |
|----------------------------------------------|-------------|-------------|--------------------------------|----------|
| Median<br>Progression-Free<br>Survival (PFS) | 11.9 months | 9.1 months  | HR: 0.797;<br>p=0.042          | [5]      |
| Median Overall<br>Survival (OS)              | 28.8 months | 29.3 months | HR: 1.245;<br>p=0.105          | [5]      |

## **Safety and Tolerability**

Tivozanib and sorafenib exhibit distinct safety profiles. Tivozanib is more commonly associated with hypertension, while sorafenib is more frequently linked to hand-foot skin reactions and diarrhea.[5] Patients treated with tivozanib have generally experienced fewer dose reductions and interruptions due to adverse events compared to those on sorafenib.[2]





TIVO-3 Trial: Common Adverse Events (Grade 3 or 4)

| Adverse Event           | Tivozanib (Grade<br>3/4)     | Sorafenib (Grade 3/4)           | Citation |
|-------------------------|------------------------------|---------------------------------|----------|
| Hypertension            | 20%                          | 14%                             | [4]      |
| Hand-foot skin reaction | Not Reported as a leading AE | Not Reported as a<br>leading AE |          |
| Diarrhea                | Not Reported as a leading AE | Not Reported as a<br>leading AE |          |

Note: While specific Grade 3/4 rates for hand-foot syndrome and diarrhea in the TIVO-3 trial were not detailed in the provided search results, they are well-documented side effects of sorafenib.

#### **Mechanism of Action**

Both tivozanib and sorafenib are tyrosine kinase inhibitors (TKIs) that target pathways involved in angiogenesis, a critical process for tumor growth. However, they have different selectivity profiles.

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.[5] Its high selectivity is thought to contribute to its efficacy and distinct safety profile.[6]

Sorafenib is a multi-kinase inhibitor that targets several kinases, including VEGF receptors 2 and 3, platelet-derived growth factor receptor (PDGFR), and RAF kinases.[7][8]





Click to download full resolution via product page

Caption: Signaling pathways targeted by Tivozanib and Sorafenib.

# **Experimental Protocols**



### **TIVO-3 Trial Methodology**

The TIVO-3 trial was a pivotal study providing key comparative data for tivozanib and sorafenib in a refractory setting.

- Study Design: A phase 3, randomized, controlled, open-label, multicenter study.[1]
- Patient Population: Patients with metastatic renal cell carcinoma who had failed two or three prior systemic regimens, one of which was a VEGFR TKI.[1][3] Patients were required to have measurable disease according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]
- Randomization and Blinding: Patients were randomized 1:1 to receive either tivozanib or sorafenib. The study was open-label, meaning both investigators and patients were aware of the treatment being administered.[1]
- Dosing Regimens:
  - Tivozanib: 1.5 mg orally once daily for 21 days, followed by a 7-day rest period, in 28-day cycles.[1]
  - Sorafenib: 400 mg orally twice daily, continuously.[1]
- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent radiology review committee.[1]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety and tolerability.[3]
- Tumor Assessment: Tumor assessments were performed at baseline, week 8, and every 8
  weeks thereafter until disease progression, using RECIST 1.1 criteria.[5]





Click to download full resolution via product page

Caption: TIVO-3 Clinical Trial Workflow.



#### **Preclinical Evidence**

Preclinical studies for both drugs laid the groundwork for their clinical development in RCC.

Tivozanib: Preclinical models demonstrated tivozanib's potent anti-tumor and anti-angiogenic effects. In rodent models of peritoneal disseminated tumors, tivozanib inhibited tumor-induced angiogenesis and the development of metastases.[5]

Sorafenib: In vivo and in vitro studies showed that sorafenib inhibits tumor growth and disrupts tumor microvasculature through antiproliferative, antiangiogenic, and pro-apoptotic effects. Its activity was observed across various tumor types in preclinical models.

#### Conclusion

Tivozanib offers a statistically significant improvement in progression-free survival for patients with advanced renal cell carcinoma who have been previously treated, when compared to sorafenib. This is accompanied by a manageable and distinct safety profile. While the improvement in PFS has been a consistent finding, a corresponding significant benefit in overall survival has not been demonstrated. The choice between these agents in a clinical or research setting may depend on the specific patient population, prior therapies, and the desired balance between efficacy and tolerability. For drug development professionals, the divergent outcomes in PFS and OS highlight the complexities of clinical trial endpoints and the need for further research into biomarkers that can predict response to these targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tivozanib versus sorafenib in patients with advanced renal cell carcinoma (TIVO-3): a phase 3, multicentre, randomised, controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tivozanib in the treatment of renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]



- 4. urologytimes.com [urologytimes.com]
- 5. Tivozanib in renal cell carcinoma: a new approach to previously treated disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Survival in Patients With Relapsed/Refractory Advanced Renal Cell Carcinoma Treated With Tivozanib: Analysis of the Phase III TIVO-3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tivozanib vs. Sorafenib in Advanced Renal Cell Carcinoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577334#tivozanib-versus-sorafenib-in-advanced-renal-cell-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com